![molecular formula C16H19NO B3110510 4-(6-Methoxynaphthalen-2-YL)piperidine CAS No. 180161-06-2](/img/structure/B3110510.png)
4-(6-Methoxynaphthalen-2-YL)piperidine
Overview
Description
“4-(6-Methoxynaphthalen-2-YL)piperidine” is a compound that has been synthesized and evaluated for potential antibacterial activity . It is a derivative of naproxen .
Synthesis Analysis
The compound was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . The synthesis process was carried out in high yield .Molecular Structure Analysis
The molecular structure of “this compound” was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for its potential antibacterial activity. The minimum inhibitory concentration of these compounds was determined by microdilution technique against five known strains of bacteria .Scientific Research Applications
Sigma Receptor Activity
- Sigma Receptor Binding and Activity : 4-(6-Methoxynaphthalen-2-YL)piperidine derivatives exhibit notable sigma receptor affinity and selectivity, useful in PET experiments and potential cancer therapy (Berardi et al., 2005).
Receptor Agonist/Antagonist Activity
- Sigma Receptor Agonist/Antagonist Activity : Compounds related to this compound display affinity at sigma subtypes but lack significant antiproliferative activity in certain cell lines (Niso et al., 2013).
PET Imaging Probes
- PET Sigma1 Receptor Probes : Synthesized derivatives of this compound serve as selective probes for PET sigma1 receptor imaging (Gao et al., 2010).
Serotonin and Dopamine Activity
- Serotonin and Dopamine Receptor Activity : Certain this compound derivatives exhibit activity on serotonin and dopamine receptors, suggesting potential use in psychiatric and neurological disorders (Perrone et al., 1994).
Bacterial Persistence
- Targeting Bacterial Persisters : Specific derivatives of this compound can selectively kill bacterial persisters without affecting normal cells, offering a novel approach in antibiotic resistance management (Kim et al., 2011).
Estrogen Receptor Modulation
- Selective Estrogen Receptor Modulators (SERMs) : Derivatives of this compound have been evaluated for potential as SERMs, with implications in breast cancer therapy (Yadav et al., 2011).
Analytical Chemistry Applications
- Fluorogenic Labeling in HPLC : The methyl ester of 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, is used as a fluorogenic labeling reagent for thiols in high-performance liquid chromatography (Gatti et al., 1990).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Certain derivatives exhibit antibacterial activity against gram-positive and gram-negative bacteria, highlighting potential pharmaceutical applications (Mamatha et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, have been studied for their potential antibacterial activity . These compounds have been found to inhibit the Enoyl-acyl carrier protein reductase enzyme (FABI), which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .
Mode of Action
It can be inferred from related studies that it may interact with its target enzyme, potentially inhibiting its function and thus disrupting bacterial fatty acid biosynthesis .
Biochemical Pathways
The compound likely affects the bacterial fatty acid biosynthesis pathway by inhibiting the Enoyl-acyl carrier protein reductase enzyme . This enzyme is crucial for the final step of bacterial fatty acid biosynthesis, and its inhibition can disrupt this process, potentially leading to antibacterial effects .
Result of Action
Based on related studies, it can be inferred that the compound may exhibit antibacterial activity by disrupting bacterial fatty acid biosynthesis .
properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-5-4-14-10-13(2-3-15(14)11-16)12-6-8-17-9-7-12/h2-5,10-12,17H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMUGIJSYFRNGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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